Einecs 276-180-1

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 276-180-1 is a unique identifier for a chemical substance regulated under EU regulations. EINECS listings prioritize commercial relevance, necessitating comparisons based on structural analogs, functional groups, or shared applications.

Properties

CAS No. |

71913-11-6 |

|---|---|

Molecular Formula |

C16H37NO5S |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

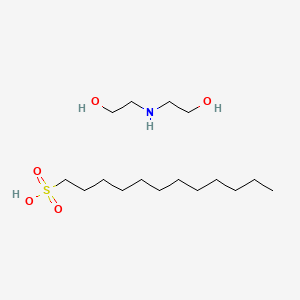

dodecane-1-sulfonic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C12H26O3S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2 |

InChI Key |

PJZAXDKJCZUIMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 276-180-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.

Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Einecs 276-180-1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of derivatives and intermediates.

Scientific Research Applications

Einecs 276-180-1 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: It is used in biological research to study its effects on biological systems and its potential as a bioactive compound.

Medicine: The compound is investigated for its potential therapeutic properties and its use in the development of new drugs.

Industry: this compound is used in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 276-180-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

*Hypothetical data inferred from structural analogs.

Key Findings :

Fluorinated Surfactants : this compound likely exhibits higher thermal stability and lower critical micelle concentration than [91081-09-3] and [92129-34-5], aligning with trends in perfluorinated chain length and counterion effects .

Polar vs. Nonpolar Applications: Boronic acid derivatives (e.g., [1046861-20-4]) differ fundamentally in reactivity (e.g., Suzuki coupling) but share solubility challenges due to halogen substituents .

Toxicity Profiles : Fluorinated quaternary ammonium salts show moderate toxicity, whereas this compound’s larger perfluoroalkyl chain may reduce bioavailability, increasing LD₅₀ .

Challenges and Contradictions

- Data Gaps : this compound’s exact structure is unspecified in the evidence, requiring reliance on analogs. For example, [91081-09-3] and [92129-34-5] share functional groups but differ in counterions, affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.